molecular formula C17H13ClN2O3 B1208856 Oxazepam acetate CAS No. 1824-74-4

Oxazepam acetate

Cat. No. B1208856
CAS RN: 1824-74-4
M. Wt: 328.7 g/mol
InChI Key: FYRWUTOZBRWYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazepam is a short-to-intermediate-acting benzodiazepine . It is used to relieve symptoms of anxiety, including anxiety caused by depression, and the symptoms of alcohol withdrawal . This medicine may also be used to treat tension, agitation, and irritability in older patients .


Synthesis Analysis

Oxazepam is a derivative of chlordiazepoxide, which was the first synthesized benzodiazepine . The synthesis of oxazepam and other benzodiazepines involved targeted synthesis, which allowed the production of benzodiazepines with characteristic hypnotic and/or anticonvulsant functions, and different biological half-lives .


Molecular Structure Analysis

The molecular formula of Oxazepam acetate is C17H13ClN2O3 . It has an average mass of 328.750 Da and a monoisotopic mass of 328.061462 Da .


Chemical Reactions Analysis

Oxazepam undergoes racemization, whereas its 3-Oacyl and 3-Omethyl derivatives are stable . The racemization half-lives of oxazepam enantiomers were determined by monitoring changes in ellipticity as a function of time on a spectropolarimeter immediately (within 30 s) following resolution of enantiomers .


Physical And Chemical Properties Analysis

Oxazepam acetate has a molecular formula of C17H13ClN2O3, an average mass of 328.75, and a monoisotopic mass of 328.06147 .

Scientific Research Applications

Mutagenic and Carcinogenic Research

  • Mutagenic Response : Oxazepam has been studied for its mutagenic responses. It showed a dose-dependent increase in micronucleus fractions in various cell types, indicating its potential for causing mutations (Stopper et al., 1993).
  • Carcinogenic Properties : Research has explored the carcinogenic properties of oxazepam in different animal models. Studies have shown an increased incidence of hepatocellular adenomas and carcinomas in exposed mice (Bucher et al., 1994).

Pharmacogenetics

  • Genetic Determinants of Metabolism : The UGT2B15 D85Y genotype and gender are significant determinants of S-oxazepam glucuronidation by human liver, explaining the polymorphic nature of oxazepam metabolism (Court et al., 2004).

Drug Metabolism

  • Metabolic Profile and Clinical Aspects : Oxazepam's metabolism has been extensively studied, focusing on glucuronide conjugation and stereoselective interspecies differences, which are crucial for clinical and forensic interpretations (Dinis-Oliveira, 2017).

Pharmacokinetics

  • Drug Disposition in Liver Disease : Oxazepam's elimination half-life and plasma clearance in patients with liver diseases like hepatitis and cirrhosis are comparable to those in healthy individuals, indicating its normal elimination in these conditions (Shull et al., 1976).

Neuropharmacology

  • Effects on Memory and Cognition : Oxazepam affects memory and cognitive functions, as shown by changes in event-related potentials and behavior in recognition memory tasks (Münte et al., 1993).

Analytical Chemistry

  • Analytical Methods for Oxazepam : Studies have developed methods for the quality control of oxazepam in pharmaceutical formulations, using techniques like polarography and fluorigenic derivatization (Goldsmith et al., 1973; Berrueta et al., 1994).

Safety And Hazards

Oxazepam can cause side effects such as drowsiness, dizziness, headache, memory impairment, paradoxical excitement, and anterograde amnesia . It can also cause a drop in blood pressure, especially when going from a lying down or sitting position to standing . This may increase a person’s risk of falls . Withdrawal symptoms may occur if oxazepam has been taken long-term or at higher-than-recommended dosages and then stopped abruptly .

Future Directions

Oxazepam is an FDA-approved benzodiazepine used for the treatment of alcohol withdrawal and the management of anxiety disorders . It has a variety of uses, including several outside of its approved indications such as confusional arousals, sleep terrors, social phobia, post-traumatic stress disorder, insomnia, premenstrual syndrome, and catatonia . Currently, oxazepam is not FDA-approved for use in children under the age of six due to the risk of respiratory arrest .

properties

IUPAC Name

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWUTOZBRWYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939582
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazepam acetate

CAS RN

1824-74-4
Record name (±)-Oxazepam acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazepam acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazepam acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZEPAM ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611V4315UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazepam acetate
Reactant of Route 2
Reactant of Route 2
Oxazepam acetate
Reactant of Route 3
Oxazepam acetate
Reactant of Route 4
Reactant of Route 4
Oxazepam acetate
Reactant of Route 5
Reactant of Route 5
Oxazepam acetate
Reactant of Route 6
Oxazepam acetate

Citations

For This Compound
67
Citations
G Maksay, Z Tegyey, L Ötvös - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… This paper reports a study of in viuo and in vitro hydrolysis of oxazepam acetate (111, which has nearly the same pharmacological properties as I(1). Since it hydrolyzes rapidly, its …
Number of citations: 29 www.sciencedirect.com
SK Yang, XL Lu - Journal of pharmaceutical sciences, 1989 - Elsevier
… (+ )3S-oxazepam acetate. Oxazepam acetate, when administered intraperitoneally to mice, … of oxazepam following intraperitoneal administration of oxazepam acetate to mice, hydrolysis …
Number of citations: 76 www.sciencedirect.com
SK Yang, K Liu, FP Guengerich - Chirality, 1990 - Wiley Online Library
Rates of hydrolysis of racemic and enantiomeric oxazepam 3‐acetates (OXA) by esterases in human and rat liver microsomes and rat brain S9 fraction were compared. When rac‐OXA …
Number of citations: 22 onlinelibrary.wiley.com
Y Aso, S YOSHIOKA, T SHIBAZAKI… - Chemical and …, 1988 - jstage.jst.go.jp
… oxazepam acetate with some modifications. In the present paper the factors affecting the hydrolysis rate of oxazepam acetate … where optically active oxazepam acetate is hydrolyzed to …
Number of citations: 58 www.jstage.jst.go.jp
G Maksay, Z Tegyey, V Kemeny, I Lukovits… - Journal of Medicinal …, 1979 - ACS Publications
… It was previously demonstrated26 that the liver has the greatest esterase activity for oxazepam acetate; the hydrolysis in the brain is also significant and proceeds with opposite …
Number of citations: 17 pubs.acs.org
G MAKSAY, Z TEGYEY, L ÖTVÖS - 1978 - degruyter.com
… Esterase activity (substrate: 0.25mM oxazepam acetate) of the 105 000 χ g supernatant of … Maximal rates are related to oxazepam acetate (R = CH3). The £s value of compound 8 is an …
Number of citations: 20 www.degruyter.com
SK Yang, Z Bao - Chirality, 1994 - Wiley Online Library
Enantiomers of 3‐O‐acyloxazepam (oxazepam 3‐acetate; OXA) underwent base‐catalyzed hydrolysis and racemization. Kinetics of reaction products formed from an OXA enantiomer …
Number of citations: 17 onlinelibrary.wiley.com
SK Yang, XL Lu - Chirality, 1991 - Wiley Online Library
Three N,N‐dimethylcarbamyl derivatives of oxazepam {1‐(N,N‐dimethylcarbamyl)oxazepam, 3‐O‐(N,N‐dimethylcarbamyl)oxazepam, and 1,3‐O‐bis(N,N‐dimethylcarbamyl)oxazepam…
Number of citations: 14 onlinelibrary.wiley.com
J KAJTAR, M KAJTAR - Journal of Chromatography, 1983 - academia.edu
… developed specifically for the study of racemic compounds2-a have been successfully applied for the quantitative determination of stereoselective binding of oxazepam acetate. …
Number of citations: 0 www.academia.edu
G Maksay, Z Tegyey, L Otvos - Journal of Medicinal Chemistry, 1979 - ACS Publications
… It results in an antiretarding effect for oxazepam acetate and oxazepam propionate; meanwhile, other esters retard oxazepam brain accrual. It can be realized that the correlation …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.